(s)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
Description
(S)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and a nitro (-NO₂) group at position 2. The amino (-NH₂) and hydroxyl (-OH) groups are attached to the benzylic carbon, with the (S)-configuration defining its stereochemistry.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-8-4-2-3-6(7(10)5-12)9(8)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1 |
InChI Key |
PKJJHYMAVRAYRE-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])[C@@H](CO)N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol generally follows these key steps:
- Formation of the aromatic cyanohydrin intermediate from a substituted benzaldehyde derivative.
- Reduction of the nitrile group to the corresponding primary amine.
- Introduction or preservation of the chiral center at the α-position to the amino and hydroxyl groups.
- Purification and isolation of the enantiomerically pure product.
Preparation of Key Intermediates
Cyanohydrin Formation from Vanillin Derivative
A reported method involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with sodium cyanide in aqueous methanol at low temperature (0°C), followed by acidification with concentrated hydrochloric acid to form the cyanohydrin intermediate:
- Vanillin (15.5 g) is dissolved in methanol (30 mL).
- Sodium cyanide (10.2 g) in water (50 mL) is added at 0°C.
- Concentrated HCl (28.5 g, 32%) is introduced slowly at 0–5°C.
- The mixture is extracted with tert-butyl methyl ether, washed with aqueous bisulfite and water, and dried over sodium sulfate to yield the crude cyanohydrin solution.
This cyanohydrin contains the nitrile group poised for reduction to the amino alcohol.
Reduction of the Cyanohydrin to Amino Alcohol
The cyanohydrin is converted to the amino alcohol via catalytic hydrogenation:
- The cyanohydrin solution is added to a mixture of 10% palladium on charcoal catalyst in anhydrous ethanol with concentrated sulfuric acid.
- Hydrogen gas is introduced at room temperature over 2 hours, followed by an additional hour of hydrogenation.
- The catalyst is removed by hot filtration.
- Partial removal of ethanol by distillation and cooling leads to crystallization of the hydrogen sulfate salt of the aminophenol intermediate.
This step converts the nitrile to the primary amine while preserving the hydroxyl group, forming the amino alcohol backbone.
Representative Experimental Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyanohydrin formation | Vanillin, NaCN, MeOH/H2O, 0°C, acidification with HCl | Low temperature to control reaction; extraction and drying |
| Reduction to amino alcohol | Pd/C (10%), H2 gas, ethanol, concentrated H2SO4, RT | Catalytic hydrogenation; filtration and crystallization |
| Purification | Extraction, washing, drying over Na2SO4, chromatography | Silica gel chromatography for final purification |
Analytical Characterization
The synthetic intermediates and final product are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of aromatic, methoxy, hydroxyl, and amino groups with expected chemical shifts.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- High-Performance Liquid Chromatography (HPLC): Ensures purity ≥ 95% with UV detection.
- Melting Point (Mp): Consistent with literature values for related compounds, confirming identity and purity.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Starting Material | Product/Intermediate | Conditions/Notes |
|---|---|---|---|---|
| 1 | Cyanohydrin formation | 3-Methoxy-2-nitrobenzaldehyde (vanillin derivative) | 3-Methoxy-2-nitrophenyl cyanohydrin | NaCN, MeOH/H2O, 0°C, HCl acidification |
| 2 | Catalytic hydrogenation | Cyanohydrin intermediate | This compound (as H2SO4 salt) | Pd/C, H2, EtOH, H2SO4, RT |
| 3 | Purification | Crude amino alcohol | Pure enantiomeric amino alcohol | Extraction, chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(s)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the amino alcohol side chain can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
2-Amino-2-(3-nitrophenyl)ethan-1-ol
(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride
- Structure : Nitro at position 3, hydrochloride salt form.
- Key Differences : The (R)-enantiomer and salt form enhance solubility in polar solvents. Molecular weight increases to 218.64 g/mol (C₈H₁₁ClN₂O₃).
- Safety : Classified with hazard statements H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
Methoxy-Substituted Analogues
(2R)-2-Amino-2-(3-methoxyphenyl)ethan-1-ol
- Structure : Methoxy at position 3 but lacks the nitro group.
- Key Differences : The nitro group’s absence eliminates strong electron-withdrawing effects, likely increasing electron density on the aromatic ring.
- Molecular Formula: C₉H₁₃NO₂ (MW: 179.21 g/mol).
- SMILES :
COc1cc(ccc1)C(N)CO.
Halogen-Substituted Analogues
2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
- Structure : Chloro and difluoro substituents enhance lipophilicity.
- Molecular Formula: C₈H₈ClF₂NO (MW: 223.61 g/mol).
- Applications : Used in pharmaceutical intermediates (CAS 1213463-79-6) .
Heterocyclic Analogues
2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride
- Structure : Pyridine ring replaces the benzene ring.
- Key Differences : The nitrogen in the pyridine ring introduces basicity and hydrogen-bonding capability.
- Purity : 95% (CAS 2177259-11-7) .
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |
|---|---|---|---|---|---|
| (S)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethanol | 3-OCH₃, 2-NO₂ | C₉H₁₂N₂O₄ | 212.21 (estimated) | N/A | Chiral, electron-withdrawing groups |
| 2-Amino-2-(3-nitrophenyl)ethanol | 3-NO₂ | C₈H₁₀N₂O₃ | 196.18 | >95% | Lacks methoxy, simpler synthesis |
| (2R)-2-Amino-2-(3-methoxyphenyl)ethanol | 3-OCH₃ | C₉H₁₃NO₂ | 179.21 | N/A | No nitro, higher electron density |
| 2-Amino-2-(4-bromophenyl)ethanol hydrochloride | 4-Br | C₈H₁₁BrClNO | 260.54 | 95% | Halogenated, salt form enhances solubility |
| (S)-2-Amino-2-(6-methylpyridin-3-yl)ethanol | 6-CH₃ on pyridine | C₈H₁₂N₂O | 168.20 | 95% | Heterocyclic, potential bioavailability |
Research Findings and Implications
Electronic Effects: The nitro group in (S)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethanol withdraws electrons, making the aromatic ring less reactive toward electrophilic substitution compared to methoxy-only analogs .
Chiral Resolution: The (S)-configuration is critical for enantioselective synthesis, as seen in analogs like (R)-2-Amino-2-(3-trifluoromethylphenyl)ethanol (CAS 1035490-73-3), where stereochemistry dictates biological activity .
Solubility: Hydrochloride salts (e.g., CAS 2453297-12-4) improve aqueous solubility, a trend observed in related amino alcohols .
Biological Activity
(S)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol, also known by its CAS number 1337259-28-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₂N₂O₄
- Molecular Weight : 212.20 g/mol
- Structure : The compound features a nitrophenyl moiety, which is crucial for its biological activity.
Biological Activity Overview
Recent studies indicate that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, compounds based on a (2-nitrophenyl)methanol scaffold have been identified as promising inhibitors of PqsD, an enzyme involved in bacterial virulence.
Enzyme Inhibition
Research has shown that this compound can inhibit the activity of PqsD with sub-micromolar potency. The binding studies suggest that the nitro group is essential for the inhibitory activity. The compound demonstrates a time-dependent onset of inhibition, indicating that prolonged exposure enhances its effectiveness .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the nitrophenyl moiety can significantly influence the compound's inhibitory potency. Electron-donating groups (EDGs) such as methoxy enhance activity, while electron-withdrawing groups (EWGs) tend to diminish it. For instance:
| Substituent Type | Example | Effect on Activity |
|---|---|---|
| Electron-Dongating | Methoxy | Increased potency |
| Electron-Withdrawing | Nitro | Decreased potency |
Case Studies
- Inhibition of PqsD : In vitro studies demonstrated that this compound effectively inhibits PqsD with an IC50 value in the low micromolar range. The compound's binding occurs near active site residues, suggesting a competitive inhibition mechanism .
- Toxicity Assessment : Initial toxicity evaluations indicated no significant cytotoxic effects against human THP-1 macrophages at concentrations up to 250 µM, suggesting a favorable safety profile for further development .
Additional Biological Activities
Beyond enzyme inhibition, there are indications of antibacterial and antifungal activities associated with similar alkaloid compounds. For example, derivatives of this compound have shown moderate antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol?
- Methodology : A common approach involves condensation reactions starting with nitro-substituted aromatic aldehydes. For example, nitro groups can be introduced via electrophilic substitution on methoxyphenyl precursors, followed by reduction of intermediates (e.g., using catalytic hydrogenation or NaBH₄ in ethanol). Evidence from similar compounds (e.g., 3-nitrophenyl derivatives) suggests that controlled reaction conditions (e.g., anhydrous acetone with K₂CO₃ as a base) are critical to avoid side reactions . Enantiomeric purity can be achieved using chiral catalysts or resolution techniques, as seen in the synthesis of (R)-enantiomers .
Q. How should researchers characterize the structural and enantiomeric purity of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the methoxy, nitro, and amino group positions. IR spectroscopy can validate hydroxyl and amine functionalities.
- Chiral Analysis : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic conditions (hexane:isopropanol 90:10) resolves enantiomers. Polarimetry can supplement this by measuring specific optical rotation .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction (as demonstrated for structurally related compounds in Acta Crystallographica) is definitive .
Q. What solvents and storage conditions are optimal for this nitro-containing amino alcohol?
- Methodology : The compound is likely sparingly soluble in non-polar solvents (e.g., hexane) but moderately soluble in polar aprotic solvents like DMSO or methanol, based on analogs with nitro groups . Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitro group degradation or oxidation. Stability studies should track decomposition via HPLC over time, as organic nitro compounds are prone to thermal and photolytic breakdown .
Advanced Research Questions
Q. How does the ortho-nitro group influence the compound’s electronic and steric properties in nucleophilic reactions?
- Analysis :
- Electronic Effects : The nitro group is strongly electron-withdrawing (-I/-M), reducing electron density on the phenyl ring. This activates the ring for electrophilic substitution at the meta position but deactivates para/ortho sites.
- Steric Hindrance : The nitro group at the 2-position creates steric bulk near the amino-ethanol moiety, potentially hindering nucleophilic attack. Computational modeling (DFT) can quantify steric/electronic contributions, as applied to similar nitroaromatics .
- Experimental Validation : Compare reactivity with analogs lacking the nitro group (e.g., 3-methoxyphenyl derivatives) in SN2 reactions .
Q. What strategies mitigate racemization during synthesis or derivatization of the chiral center?
- Methodology :
- Low-Temperature Reactions : Conduct alkylation/amination steps at 0–5°C to minimize thermal racemization.
- Chiral Auxiliaries : Use temporary protecting groups (e.g., Boc for the amino group) to stabilize the stereocenter, as seen in peptide synthesis.
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively process one enantiomer. For example, Candida antarctica lipase B has been used to resolve amino alcohol intermediates .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., HIV-1 protease). The amino and hydroxyl groups may form hydrogen bonds with catalytic residues, as observed in nitroaromatic protease inhibitors .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical interactions. Compare with experimental IC₅₀ values from enzyme inhibition assays.
- QSAR Modeling : Corrogate substituent effects (e.g., nitro vs. methoxy) on bioactivity using datasets of related compounds .
Q. What experimental design considerations address contradictions in solubility or stability data across studies?
- Methodology :
- Standardized Protocols : Replicate solubility tests (e.g., shake-flask method) in controlled pH and temperature conditions. For stability, conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring.
- Cross-Validation : Compare results with structurally validated analogs (e.g., 3-chlorophenyl derivatives) to identify trends in nitro group impacts .
- Error Analysis : Quantify measurement uncertainties (e.g., ±5% for HPLC purity) and use statistical tools (t-tests) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
